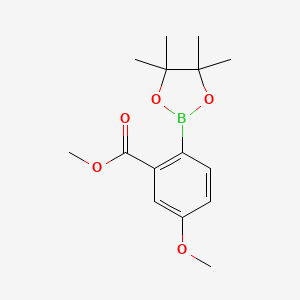

5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzoic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a chemical with the molecular formula C12H17BO2 . It is also known as a pinacol ester of phenylboronic acid . At room temperature, it appears as a colorless oily substance . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a boron atom at its core, surrounded by various organic groups. The empirical formula is C7H15BO3 . The molecular weight is 158.00 . The SMILES string representation is COB1OC©©C©©O1 .Physical And Chemical Properties Analysis

This compound has a density of 0.9642 g/mL at 25 °C . Its refractive index is 1.4096 . It has a flash point of 108°F . It is sensitive to moisture .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The compound has been used as an intermediate in the synthesis of boric acid ester compounds with benzene rings. These compounds are obtained through a substitution reaction and their structures are analyzed using FTIR, NMR, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) is also employed for molecular structure calculation, which aligns with the crystal structures from X-ray diffraction (Huang et al., 2021).

Applications in Detection and Analysis

- Another significant application is in the synthesis of boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2). These probes, with variations, demonstrate different fluorescence responses towards H2O2, which is valuable for biochemical and medical analysis (Lampard et al., 2018).

Chemical Modification and Stability Improvement

- The compound is also modified to improve stability and functionality. For example, prochelators with a boronate group have been developed that release chelators under oxidative stress, useful in cellular protection against oxidative damage. These modifications result in increased hydrolytic stability and improved cytoprotection efficiency (Wang & Franz, 2018).

Catalytic and Reaction Studies

- In the field of organic synthesis, the compound plays a role in catalytic reactions and as a reactant in the synthesis of various organic compounds. This includes its use in the synthesis of boronate esters, and its involvement in reactions leading to the creation of new organic molecules, demonstrating its versatility in synthetic chemistry (Clegg et al., 1996).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that boronic acid derivatives like bs-33937 are often used in organic synthesis, suggesting that their targets could be a wide range of organic compounds .

Mode of Action

BS-33937, as a boronic acid derivative, is likely to interact with its targets through the boron atom. Boronic acids are known to form reversible covalent complexes with compounds containing hydroxyl groups, such as alcohols and carboxylic acids . This property makes them useful in various chemical reactions, including C-C bond formation, oxidation, and reduction reactions .

Biochemical Pathways

Given its chemical structure and properties, it can be inferred that it may play a role in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .

Pharmacokinetics

As a boronic acid derivative, it is likely to have good bioavailability due to its ability to form reversible covalent complexes with biological molecules .

Result of Action

It is known that boronic acid derivatives like bs-33937 are often used in organic synthesis, suggesting that they may facilitate the formation of new organic compounds .

Action Environment

The action, efficacy, and stability of BS-33937 are likely to be influenced by various environmental factors. For instance, it is known to be moisture sensitive, suggesting that it should be stored in a cool, dry, and well-ventilated condition . Furthermore, its flammability indicates that it should be kept away from ignition sources .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Methyl 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate are largely determined by its unique structure. The compound’s methoxy and dioxaborolane groups allow it to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence the function of these biomolecules, potentially altering biochemical reactions in significant ways .

Cellular Effects

Methyl 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can have a variety of effects on cells. It can influence cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism . The specific effects can vary depending on the type of cell and the context in which the compound is introduced .

Molecular Mechanism

The molecular mechanism of action of Methyl 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is complex and multifaceted. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The specific mechanisms depend on the biochemical context and the specific biomolecules involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of Methyl 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can vary with dosage. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Methyl 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, Methyl 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation .

Subcellular Localization

The subcellular localization of Methyl 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can affect its activity and function. Targeting signals or post-translational modifications can direct the compound to specific compartments or organelles .

Eigenschaften

IUPAC Name |

methyl 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)12-8-7-10(18-5)9-11(12)13(17)19-6/h7-9H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKZVAYMNDDCGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-oxo-N-(pyrimidin-2-yl)-2-{[(pyrimidin-2-yl)amino]methylidene}butanamide](/img/structure/B2362243.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid](/img/structure/B2362244.png)

![6-(3,4-dimethylphenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2362246.png)

![Methyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2362247.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2362256.png)

![4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole](/img/structure/B2362265.png)